molecular formula C6H10ClNSi B12529015 CID 78063521

CID 78063521

Katalognummer: B12529015
Molekulargewicht: 159.69 g/mol
InChI-Schlüssel: ILHDAGXOUCYANF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CID 78063521 is a chemical compound with unique properties and applications. It is known for its specific molecular structure and has been the subject of various scientific studies. This compound is used in different fields, including chemistry, biology, medicine, and industry, due to its versatile nature.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of CID 78063521 involves several steps, including the use of specific reagents and catalysts. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield. The synthetic routes may vary depending on the desired application and the availability of starting materials.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves the use of high-pressure and high-temperature conditions to facilitate the reactions. The industrial production methods are designed to be cost-effective and efficient, ensuring a consistent supply of the compound for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: CID 78063521 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality.

Common Reagents and Conditions: The common reagents used in the reactions of this compound include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often characterized using advanced analytical techniques to confirm their structure and purity.

Wissenschaftliche Forschungsanwendungen

CID 78063521 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, this compound is investigated for its therapeutic potential in treating various diseases. In industry, it is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of CID 78063521 involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The detailed mechanism of action is studied using advanced techniques such as molecular modeling and biochemical assays.

Conclusion

This compound is a versatile compound with significant scientific and industrial applications. Its unique properties and diverse reactions make it a valuable tool in various fields. Continued research on this compound will likely uncover new applications and enhance our understanding of its potential.

Eigenschaften

Molekularformel

C6H10ClNSi

Molekulargewicht

159.69 g/mol

InChI

InChI=1S/C6H10ClNSi/c1-8(2)4-3-5-9-6-7/h4,6H2,1-2H3

InChI-Schlüssel

ILHDAGXOUCYANF-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC#C[Si]CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.